molecular formula C16H10ClNO3 B11834227 2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-16-5

2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11834227
CAS No.: 90034-16-5
M. Wt: 299.71 g/mol
InChI Key: VBKZGQBGHUUQDG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its quinoline core structure, which is substituted with a 4-chlorophenyl group at the 2-position, a keto group at the 4-position, and a carboxylic acid group at the 6-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation and Carboxylation: The resulting intermediate is then subjected to oxidation and carboxylation reactions to introduce the keto and carboxylic acid groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Medicine: The compound and its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents, making them candidates for drug development.

    Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

    Quinoline: The parent compound of the quinoline family, which serves as a core structure for many derivatives.

    4-Chlorophenylquinoline: A similar compound with a chlorophenyl group at the 4-position instead of the 2-position.

    Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position instead of a keto group.

Uniqueness: 2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the keto and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.

Properties

CAS No.

90034-16-5

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C16H10ClNO3/c17-11-4-1-9(2-5-11)14-8-15(19)12-7-10(16(20)21)3-6-13(12)18-14/h1-8H,(H,18,19)(H,20,21)

InChI Key

VBKZGQBGHUUQDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Cl

Origin of Product

United States

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